molecular formula C20H20FN3O2S B2692051 2-[4-(4-Fluorobenzoyl)piperazin-1-yl]-4-methoxy-7-methyl-1,3-benzothiazole CAS No. 897486-72-5

2-[4-(4-Fluorobenzoyl)piperazin-1-yl]-4-methoxy-7-methyl-1,3-benzothiazole

Cat. No. B2692051
CAS RN: 897486-72-5
M. Wt: 385.46
InChI Key: XVNJFLLHFZBAAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule that contains several functional groups, including a piperazine ring, a benzoyl group, a methoxy group, and a benzothiazole ring .


Molecular Structure Analysis

The compound’s structure can be deduced from its name. It contains a benzothiazole ring, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring. Attached to this core structure are a methoxy group (-OCH3), a methyl group (-CH3), and a piperazine ring bearing a fluorobenzoyl group .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the benzoyl group might undergo reactions typical of carbonyl compounds, while the piperazine ring might participate in reactions involving nitrogen .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the polar methoxy group and the potentially ionizable piperazine ring could impact its solubility .

Scientific Research Applications

Antibacterial Activity

The novel compound’s structure includes a piperazine moiety, which is often found in biologically active compounds. Piperazine derivatives have been explored for their antibacterial properties . Researchers investigate their potential as antimicrobial agents against various pathogens, including Gram-positive and Gram-negative bacteria.

Neurological Disorders

Piperazine-containing compounds have shown promise in treating neurological conditions such as Parkinson’s and Alzheimer’s disease. The piperazine ring’s modulatory effects on pharmacokinetics make it an interesting target for drug development in this field .

Structure-Activity Relationship Studies

Researchers can use this compound as a starting point for structure-activity relationship (SAR) studies. By modifying specific functional groups, they can explore how changes impact biological activity. Such studies guide drug design and optimization.

Future Directions

The potential applications of this compound would depend on its biological activity. Compounds containing benzothiazole and piperazine rings are often studied for their potential as therapeutic agents, so this could be a possible direction for future research .

properties

IUPAC Name

(4-fluorophenyl)-[4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O2S/c1-13-3-8-16(26-2)17-18(13)27-20(22-17)24-11-9-23(10-12-24)19(25)14-4-6-15(21)7-5-14/h3-8H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVNJFLLHFZBAAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(4-Fluorobenzoyl)piperazin-1-yl]-4-methoxy-7-methyl-1,3-benzothiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.